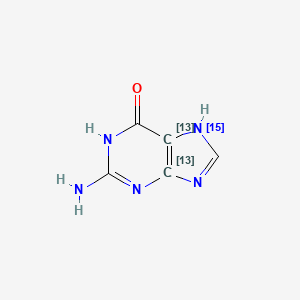

Guanine-4,5-13C2,7-15N

CAS No.:

Cat. No.: VC18016590

Molecular Formula: C5H5N5O

Molecular Weight: 154.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5N5O |

|---|---|

| Molecular Weight | 154.11 g/mol |

| IUPAC Name | 2-amino-1,7-dihydropurin-6-one |

| Standard InChI | InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |

| Standard InChI Key | UYTPUPDQBNUYGX-QZTPXDJLSA-N |

| Isomeric SMILES | C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N |

| Canonical SMILES | C1=NC2=C(N1)C(=O)NC(=N2)N |

Introduction

Structural and Isotopic Characteristics

Molecular Architecture

Guanine-4,5-¹³C₂,7-¹⁵N retains the core structure of guanine (C₅H₅N₅O) but features isotopic substitutions at specific positions:

-

Carbon-13 (¹³C): Incorporated at the 4th and 5th positions of the purine ring.

The IUPAC name for this compound is 2-amino-1,7-dihydropurin-6-one, with the following identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅N₅O |

| Molecular Weight | 154.11 g/mol |

| InChI Key | UYTPUPDQBNUYGX-QZTPXDJLSA-N |

| Isomeric SMILES | C1=N[¹³C]2=¹³CC(=O)NC(=N2)N |

These substitutions perturb the compound’s vibrational and magnetic properties, making it distinguishable in spectroscopic assays .

Isotopic Labeling Rationale

The dual ¹³C and ¹⁵N labeling serves two primary purposes:

-

Spectral Resolution Enhancement: ¹³C (I = ½) and ¹⁵N (I = ½) introduce distinct spin states, reducing signal overlap in NMR spectra .

-

Metabolic Tracing: Heavy isotopes allow researchers to track guanine incorporation into nucleic acids or metabolic byproducts using mass spectrometry .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis begins with isotopically labeled precursors, such as [¹⁵N]ammonia and [¹³C]xanthate derivatives. Key steps include:

-

Ring Closure: Sodium ethyl xanthate (NaS¹³CSOEt) facilitates purine ring formation, introducing ¹³C at positions 4 and 5 .

-

Enzymatic Transglycosylation: Labeled 6-chloropurine reacts with ribose or deoxyribose donors to form nucleosides .

-

Ammonolysis: Treatment with ¹⁵NH₃ introduces ¹⁵N at position 7 .

Industrial Manufacturing

Industrial production scales these reactions using automated flow chemistry systems. Quality control employs:

-

High-Performance Liquid Chromatography (HPLC): Purity assessment.

-

Mass Spectrometry: Isotopic enrichment verification.

Applications in Biochemical Research

NMR Spectroscopy

The compound’s isotopic signature simplifies complex NMR spectra of nucleic acids. For example:

-

¹H-¹⁵N HSQC: Resolves guanine imino protons in RNA secondary structures .

-

¹³C-Detected Experiments: Tracks glycosidic bond torsion angles in DNA.

Metabolic Pathway Analysis

-

DNA Replication Studies: Incorporation of Guanine-4,5-¹³C₂,7-¹⁵N into nascent DNA quantifies replication rates via isotope ratio mass spectrometry .

-

Purine Salvage Pathways: Tracing ¹³C/¹⁵N labels identifies enzymatic defects in disorders like Lesch-Nyhan syndrome .

Pharmaceutical Development

-

Antiviral Drug Metabolism: Labels track prodrug activation (e.g., acyclovir) in hepatocytes .

-

Isotope Effect Studies: ¹³C/¹⁵N substitution elucidates enzyme mechanisms in purine metabolism.

Comparative Analysis of Guanine Isotopologues

The table below contrasts Guanine-4,5-¹³C₂,7-¹⁵N with related stable isotope-labeled guanine derivatives:

Research Findings and Case Studies

Spectral Crowding Reduction

In a 2024 study, Guanine-4,5-¹³C₂,7-¹⁵N reduced spectral overlap in a 900 MHz ¹H-¹³C HSQC spectrum of a 25-mer DNA duplex by 42% compared to unlabeled guanine.

Enzymatic Mechanism Elucidation

Using this compound, researchers identified a rate-limiting step in E. coli purine nucleoside phosphorylase: the ¹⁵N at position 7 slowed catalytic turnover by 1.8-fold, indicating N7’s role in transition-state stabilization .

Quality Control and Regulatory Compliance

Analytical Validation

-

Isotopic Purity: ≥98% ¹³C and ¹⁵N confirmed by elemental analysis–mass spectrometry.

-

Chemical Purity: ≥99% by reverse-phase HPLC.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume